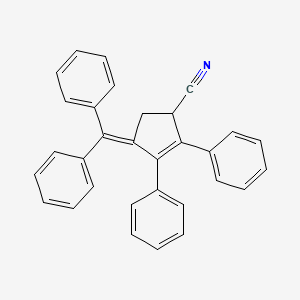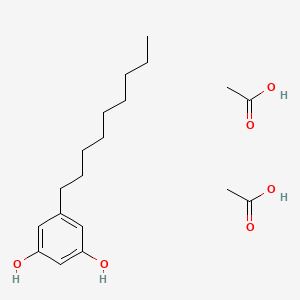![molecular formula C16H20O5S B14588762 Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1) CAS No. 61439-60-9](/img/structure/B14588762.png)
Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1) is a compound that combines the properties of methanesulfonic acid and a benzyloxy-substituted phenylethanol. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidic properties and its ability to dissolve a wide range of metal salts . The benzyloxy-substituted phenylethanol component adds aromatic and alcohol functionalities to the molecule, making it versatile for various chemical applications.
Vorbereitungsmethoden
The synthesis of methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-[4-(benzyloxy)phenyl]ethan-1-ol. The reaction conditions often include the use of a solvent such as methanol or diethyl ether, and the reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonic acid component acts as a strong acid, facilitating protonation and activation of substrates in chemical reactions. The benzyloxy-substituted phenylethanol component can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol can be compared with similar compounds such as:
Methanesulfonic acid–2-[4-(methoxy)phenyl]ethan-1-ol: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
Methanesulfonic acid–2-[4-(hydroxy)phenyl]ethan-1-ol: The presence of a hydroxy group instead of a benzyloxy group alters its chemical properties and potential uses. The uniqueness of methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol lies in its combination of strong acidic properties and the versatile benzyloxy-substituted phenylethanol moiety, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
61439-60-9 |
|---|---|
Molekularformel |
C16H20O5S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
methanesulfonic acid;2-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H16O2.CH4O3S/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;1-5(2,3)4/h1-9,16H,10-12H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
DIRONBUEXPVIGK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


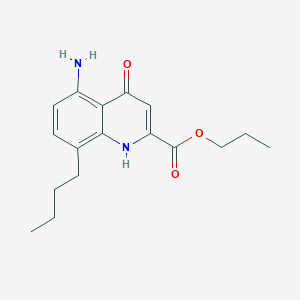
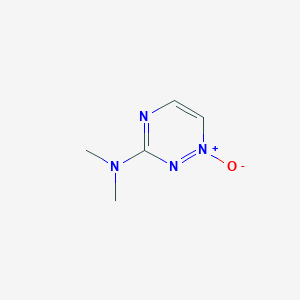

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)

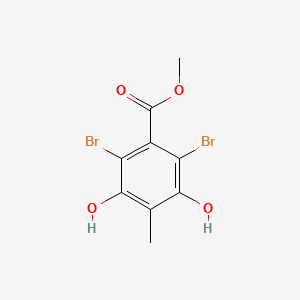
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
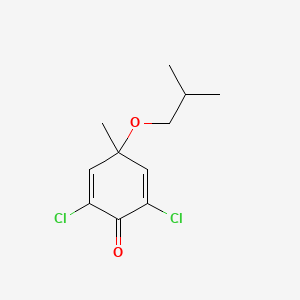
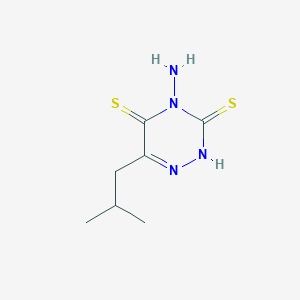
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
